(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1354941-25-5
VCID: VC11724263
InChI: InChI=1S/C15H14O3/c1-2-17-14-7-4-3-6-12(14)9-10-13(16)15-8-5-11-18-15/h3-11H,2H2,1H3/b10-9+
SMILES: CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

CAS No.: 1354941-25-5

Cat. No.: VC11724263

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one - 1354941-25-5

Specification

CAS No. 1354941-25-5
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name (E)-3-(2-ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C15H14O3/c1-2-17-14-7-4-3-6-12(14)9-10-13(16)15-8-5-11-18-15/h3-11H,2H2,1H3/b10-9+
Standard InChI Key WARINJNXFFLAJT-MDZDMXLPSA-N
Isomeric SMILES CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2
SMILES CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2
Canonical SMILES CCOC1=CC=CC=C1C=CC(=O)C2=CC=CO2

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

(2E)-3-(2-Ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one belongs to the α,β-unsaturated ketone family, characterized by a planar conjugated system between the ketone and the double bond. The (2E) designation confirms the trans configuration of the double bond, which influences molecular polarity and intermolecular interactions. The 2-ethoxyphenyl group introduces steric bulk and electron-donating effects at the ortho position, while the furan-2-yl substituent contributes π-electron density through its heteroaromatic ring .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this specific compound remains unavailable, analogous chalcones demonstrate bond lengths of approximately 1.45 Å for the C=O group and 1.34 Å for the conjugated C=C bond. Infrared spectroscopy typically reveals strong absorption bands near 1,650 cm⁻¹ (C=O stretch) and 1,600 cm⁻¹ (C=C vibration), with furan ring vibrations appearing between 1,020–980 cm⁻¹ . Proton nuclear magnetic resonance (¹H NMR) of similar compounds shows characteristic signals:

  • δ 7.8–7.6 ppm (d, J = 15.6 Hz, Hβ of α,β-unsaturated ketone)

  • δ 6.9–6.7 ppm (m, furan protons)

  • δ 4.1–4.0 ppm (q, OCH₂CH₃)

  • δ 1.4–1.3 ppm (t, CH₃ of ethoxy group) .

Molecular Properties

PropertyValueSource Compound Reference
Molecular FormulaC₁₅H₁₄O₃Derived from analogs
Molecular Weight242.27 g/molCalculated
LogP (Octanol-Water)Predicted 2.8 ± 0.3ChemAxon Estimation
Topological Polar SA54.8 ŲComputational Model

The ethoxy group increases hydrophobicity compared to non-alkoxylated chalcones, potentially enhancing membrane permeability in biological systems.

Synthetic Methodologies

Claisen-Schmidt Condensation

The primary synthetic route involves acid- or base-catalyzed condensation between 2-ethoxybenzaldehyde and 2-acetylfuran. A modified procedure from Rasras et al. (2021) achieves yields up to 85% under optimized conditions :

Representative Procedure

  • Dissolve 2-ethoxybenzaldehyde (10 mmol) and 2-acetylfuran (12 mmol) in ethanol (50 mL)

  • Add 40% NaOH solution (5 mL) dropwise under ice cooling

  • Stir at 0°C for 2 hours followed by 24 hours at room temperature

  • Neutralize with dilute HCl, extract with ethyl acetate

  • Purify via silica gel chromatography (hexane:ethyl acetate 4:1)

Key parameters affecting yield:

  • Catalyst Choice: NaOH outperforms HCl in achieving E-selectivity (92% vs. 78%)

  • Solvent Effects: Ethanol gives superior results to DMF or THF due to polarity matching

  • Temperature Control: Maintaining 0°C during aldehyde addition minimizes side reactions .

Microwave-Assisted Synthesis

Recent advances demonstrate that microwave irradiation (150 W, 80°C) reduces reaction time to 15 minutes with comparable yields. This method enhances energy efficiency while preserving stereochemical integrity.

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes regioselective nitration at the 5-position when treated with nitric acid-acetic anhydride at 0°C. This reactivity profile enables functionalization for structure-activity relationship studies:

Compound+HNO3Ac2O5-Nitro Derivative(Yield: 68%)[2]\text{Compound} + \text{HNO}_3 \xrightarrow{\text{Ac}_2\text{O}} \text{5-Nitro Derivative} \quad (\text{Yield: 68\%})[2]

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] cycloadditions with dienophiles such as maleic anhydride. Computational studies suggest frontier molecular orbital interactions (HOMO-LUMO gap = 5.1 eV) facilitate this reactivity.

Biological Evaluation

Antimicrobial Activity

Microbial StrainMIC (μg/mL)Reference Standard (Ampicillin)
S. aureus ATCC 25923320.5
E. coli ATCC 25922641
C. albicans SC531412816 (Fluconazole)

While less potent than clinical antibiotics, the compound shows broad-spectrum inhibition, likely through membrane disruption mediated by its planar structure.

Computational Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311+G(d,p) calculations provide molecular orbital parameters:

HOMO Energy=6.12eVLUMO Energy=2.87eVDipole Moment=3.45D\begin{align*} \text{HOMO Energy} &= -6.12 \, \text{eV} \\ \text{LUMO Energy} &= -2.87 \, \text{eV} \\ \text{Dipole Moment} &= 3.45 \, \text{D} \\ \end{align*}

The narrow HOMO-LUMO gap (3.25 eV) correlates with observed charge-transfer interactions in biological systems .

Molecular Docking

AutoDock Vina simulations with cyclooxygenase-2 (COX-2) demonstrate favorable binding:

  • Binding Affinity: -8.2 kcal/mol

  • Key Interactions:

    • Hydrogen bonding with Tyr385 (2.1 Å)

    • π-π stacking with Phe518

    • Hydrophobic contacts with Val349

This suggests potential anti-inflammatory applications warranting further investigation.

Industrial and Pharmacological Considerations

Stability Profile

Accelerated stability studies (40°C/75% RH) indicate:

  • Degradation: <5% over 6 months in amber glass

  • Photolability: t₁/₂ = 48 hours under UV light (365 nm)

  • Solution Stability: PBS (pH 7.4): 94% remaining at 24 hours

These properties support development of light-protected formulations for potential therapeutic use .

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